molecular formula C18H19N3O2 B10880928 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione

2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B10880928
M. Wt: 309.4 g/mol
InChI Key: STIIELHRTFPOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione: Diethyl 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)malonate hydrochloride , is a complex organic compound with the following chemical formula:

C13H20ClN3O4\text{C}_{13}\text{H}_{20}\text{ClN}_3\text{O}_4C13​H20​ClN3​O4​

. It contains an imidazole ring, a phenyl group, and a cyclohexane-1,3-dione moiety.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between diethyl malonate and 2-(1H-imidazol-4-yl)ethylamine, followed by cyclization to form the cyclohexane-1,3-dione ring. The imidazole group plays a crucial role in the formation of the final product.

Reaction Conditions: The reaction typically occurs under mild conditions, with suitable solvents and catalysts. The choice of reagents and reaction conditions can influence the yield and purity of the compound.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the imidazole or cyclohexane-1,3-dione moieties.

    Substitution: Substituents on the phenyl ring can be replaced through substitution reactions.

Common Reagents and Conditions:

    Base-Catalyzed Hydrolysis: Diethyl malonate can be hydrolyzed under basic conditions to yield the corresponding malonic acid.

    Imidazole Ring Opening: The imidazole ring can be opened using strong acids or bases.

    Aryl Substitution: Phenyl groups can be substituted using various electrophiles.

Major Products: The major products depend on the specific reaction conditions and the substituents present. Isolation and characterization of intermediates are essential for understanding the reaction pathways.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: Its unique structure could have applications in materials science or catalysis.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may compare this compound with related imidazole-based molecules. Further studies are needed to highlight its uniqueness.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H19N3O2/c22-17-8-14(13-4-2-1-3-5-13)9-18(23)16(17)11-19-7-6-15-10-20-12-21-15/h1-5,10-12,14,22H,6-9H2,(H,20,21)

InChI Key

STIIELHRTFPOQH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCCC2=CN=CN2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.